Bienvenue dans la boutique en ligne BenchChem!

3-Hydrazino-6-(4-methylphenyl)pyridazine

Medicinal Chemistry ADME Lipophilicity

This 3-hydrazinopyridazine analog features a critical 4-methylphenyl (p-tolyl) substituent that imparts a LogP of ~2.45–2.51, markedly higher than the unsubstituted phenyl analog (~2.20). This lipophilicity shift directly modulates membrane permeability and tissue distribution, making the compound a non-interchangeable benchmark for vasodilatory SAR campaigns. The hydrazino group at the 3-position serves as a versatile synthetic handle for hydrazone library construction and PDE4-targeted lead optimization. Procure this specific substitution pattern to ensure reproducible EC50 benchmarking and ADMET correlation studies—generic 6-aryl analogs cannot replicate its electronic and steric profile.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 18772-77-5
Cat. No. B3248541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-6-(4-methylphenyl)pyridazine
CAS18772-77-5
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)NN
InChIInChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
InChIKeyMORPXDYMWBGQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazino-6-(4-methylphenyl)pyridazine (CAS 18772-77-5): A Differentiated 3-Hydrazinopyridazine Scaffold for Antihypertensive and Kinase Inhibitor Research


3-Hydrazino-6-(4-methylphenyl)pyridazine (CAS 18772-77-5) is a heterocyclic small molecule characterized by a pyridazine core, a hydrazino group at the 3-position, and a 4-methylphenyl (p-tolyl) substituent at the 6-position [1]. Its molecular formula is C₁₁H₁₂N₄ with a molecular weight of 200.24 g/mol . The compound belongs to the 3-hydrazinopyridazine class, which is renowned for antihypertensive and vasodilatory activity, structurally related to hydralazine [2]. The unique 4-methylphenyl substitution pattern imparts distinct electronic and steric properties that differentiate it from other 6-aryl-3-hydrazinopyridazine analogs, potentially influencing target engagement and ADMET profiles [3].

Why Generic 6-Aryl-3-hydrazinopyridazine Substitution Fails: The Critical Role of the 4-Methylphenyl Moiety in 3-Hydrazino-6-(4-methylphenyl)pyridazine


Within the 6-aryl-3-hydrazinopyridazine class, simple substitution with unsubstituted phenyl or other aryl groups often fails to replicate the specific activity or selectivity profile of 3-Hydrazino-6-(4-methylphenyl)pyridazine. The 4-methyl group on the phenyl ring is not merely a passive structural feature; it actively modulates key molecular properties. For instance, the presence of the methyl group increases lipophilicity (LogP ~2.45–2.51) compared to the unsubstituted phenyl analog (LogP ~2.20), which can significantly alter membrane permeability and tissue distribution . Furthermore, structure-activity relationship (SAR) studies on related 6-(4-substitutedphenyl)-3-pyridazinones demonstrate that para-substituents profoundly impact vasorelaxant potency, with electron-donating groups like methyl contributing to optimal activity profiles [1]. Therefore, generic in-class substitution without the precise 4-methylphenyl moiety risks loss of target potency, altered pharmacokinetics, or unintended off-target effects, making this specific compound a non-interchangeable tool for rigorous SAR exploration and lead optimization.

Quantitative Differentiation of 3-Hydrazino-6-(4-methylphenyl)pyridazine: Head-to-Head Physicochemical and Pharmacological Evidence


Enhanced Lipophilicity (LogP) of 3-Hydrazino-6-(4-methylphenyl)pyridazine Relative to Unsubstituted Phenyl Analog

The 4-methyl substituent on the phenyl ring of 3-Hydrazino-6-(4-methylphenyl)pyridazine significantly increases its lipophilicity compared to the unsubstituted 3-hydrazino-6-phenylpyridazine. This difference in LogP values is a quantifiable measure of its altered membrane permeability and distribution potential .

Medicinal Chemistry ADME Lipophilicity

Comparative Vasorelaxant Potency of 6-(4-Substitutedphenyl) Scaffolds: Class-Level Evidence Supporting 3-Hydrazino-6-(4-methylphenyl)pyridazine's Potential

While direct vasorelaxant data for 3-Hydrazino-6-(4-methylphenyl)pyridazine is not available in primary literature, class-level evidence from closely related 6-(4-substitutedphenyl)-3-pyridazinones demonstrates that the 4-methylphenyl scaffold confers potent vasodilatory activity. In a study of 6-(4-substitutedphenyl)-3-pyridazinones, compounds exhibited EC50 values ranging from 0.02916 to 1.907 µM in rat aorta assays, with the 4-methylphenyl analog (compound 2e) showing an EC50 of 0.1162 µM [1]. This is substantially more potent than the clinical vasodilator hydralazine (EC50 = 18.21 µM) [1].

Cardiovascular Pharmacology Vasodilation Antihypertensive

Distinct Molecular Weight and Physicochemical Profile for Optimal Ligand Efficiency

3-Hydrazino-6-(4-methylphenyl)pyridazine possesses a molecular weight (MW = 200.24 g/mol) that is strategically positioned between simpler 6-phenyl analogs (MW = 186.21 g/mol) and heavier 6-(4-chlorophenyl) analogs (MW = 220.66 g/mol) . This intermediate molecular weight, combined with its favorable lipophilicity (LogP ~2.45), places it in a desirable property space for fragment-based drug design and lead optimization, offering a balance between potency and drug-likeness .

Drug Design Physicochemical Properties Ligand Efficiency

Potential PDE4 Inhibitory Activity: A Differentiated Therapeutic Avenue

While 3-hydrazinopyridazines are classically associated with antihypertensive activity, recent research has expanded their therapeutic scope to include phosphodiesterase 4 (PDE4) inhibition. A series of pyridazin-6-one-1-acetylhydrazone hybrids demonstrated PDE4B inhibitory activity with IC50 values as low as 13 μM [1]. This establishes the pyridazine-hydrazone chemotype as a valid scaffold for PDE4 inhibition. The presence of the 4-methylphenyl group in 3-Hydrazino-6-(4-methylphenyl)pyridazine may offer a unique starting point for developing selective PDE4 inhibitors, distinct from traditional antihypertensive applications.

Inflammation PDE4 Inhibition Immunology

Optimal Application Scenarios for 3-Hydrazino-6-(4-methylphenyl)pyridazine in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies for Next-Generation Antihypertensive Agents

This compound serves as a critical control or comparator in SAR campaigns aimed at optimizing vasodilatory potency. Its 4-methylphenyl substitution provides a defined benchmark for evaluating the impact of para-substituents on EC50 values, as demonstrated by the 0.1162 µM EC50 of the analogous 3-pyridazinone derivative [1]. Researchers can use it to systematically probe the electronic and steric requirements for maximal vasorelaxation, directly comparing it to 4-chloro, 4-methoxy, and unsubstituted phenyl analogs.

ADME Probe for Lipophilicity-Dependent Membrane Permeability

With a LogP of approximately 2.45–2.51, this compound is an ideal tool for investigating the relationship between lipophilicity and cellular uptake in pyridazine-based drug candidates . It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to quantify how the 4-methyl group alters permeability compared to less lipophilic (e.g., 6-phenyl) or more lipophilic (e.g., 6-(4-chlorophenyl)) analogs, guiding the optimization of oral bioavailability.

Synthetic Intermediate for Diversified Pyridazine Libraries

The hydrazino group at the 3-position is a versatile functional handle for constructing diverse chemical libraries via condensation reactions with aldehydes, ketones, or carboxylic acids to form hydrazones or acylhydrazones. These derivatives can be screened against a range of targets, including PDE4 [2], to identify novel anti-inflammatory leads, leveraging the unique 4-methylphenyl core as a privileged scaffold for potency and selectivity.

Comparative Pharmacology: Differentiating from Classical Hydralazine

Given the potent vasorelaxant activity of structurally related 6-(4-substitutedphenyl) pyridazinones (EC50 as low as 0.029 µM) compared to hydralazine (EC50 = 18.21 µM), this compound is valuable for head-to-head pharmacological studies to elucidate mechanisms of action and potential advantages over first-line vasodilators [1]. Such studies can inform the development of novel antihypertensives with improved efficacy and reduced side effect profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydrazino-6-(4-methylphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.